2-Fluorobenzoyl cyanide

Descripción general

Descripción

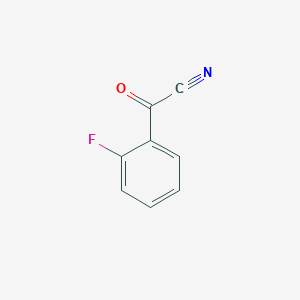

2-Fluorobenzoyl cyanide is a highly reactive and toxic compound belonging to the family of benzoyl cyanide derivatives. It has a molecular formula of C8H4FNO and a molecular weight of 149.12 g/mol. This compound typically appears as a yellow to brown sticky oil that can solidify or remain liquid. It is known for its significant reactivity, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with sodium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluorobenzoyl cyanide undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and oxidation. Its reactivity is primarily attributed to the presence of the cyano group and the fluorine atom on the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the cyano group with other nucleophiles.

Electrophilic Addition: Reagents like bromine or chlorine can add to the benzene ring, facilitated by the electron-withdrawing effects of the cyano and fluorine groups.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.

Major Products Formed: The major products formed from these reactions include substituted benzoyl cyanides, halogenated derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Fluorobenzoyl cyanide has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are used in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: The compound is explored for its potential in drug discovery, particularly in designing molecules with enhanced bioactivity and selectivity.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.

Mecanismo De Acción

The mechanism of action of 2-fluorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophilic attack, leading to the formation of various derivatives. Additionally, the fluorine atom’s presence influences the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparación Con Compuestos Similares

Benzoyl Cyanide: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.

2-Chlorobenzoyl Cyanide: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and reactivity.

Uniqueness: 2-Fluorobenzoyl cyanide’s uniqueness lies in the presence of the fluorine atom, which significantly influences its chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Its distinct reactivity profile allows for the formation of unique derivatives not easily accessible with other benzoyl cyanide analogs .

Actividad Biológica

2-Fluorobenzoyl cyanide is a compound of interest due to its potential biological activities, particularly in relation to cyanide toxicity and its metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound (C8H4FNO) is characterized by the presence of a fluorine atom attached to the benzene ring and a cyanide functional group. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological systems, particularly regarding cyanide metabolism. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial respiratory chain, leading to cellular hypoxia and potential cell death.

Metabolic Pathways

Upon exposure, cyanide undergoes various metabolic transformations:

- Conversion to Thiocyanate : The primary detoxification pathway involves the conversion of cyanide to thiocyanate (SCN⁻), catalyzed by the enzyme rhodanese. This process is crucial for reducing cyanide toxicity in mammals .

- Formation of 2-Amino-2-thiazoline-4-carboxylic Acid (ATCA) : Cyanide can also react with cysteine to form ATCA, which has been identified as a secondary metabolite in cases of acute cyanide poisoning .

Toxicological Considerations

The toxicity associated with this compound is significant due to its ability to release cyanide upon metabolic breakdown. The half-life of cyanide in biological systems varies by species, with humans showing a half-life ranging from 0.34 to 1 hour . Chronic exposure may lead to increased half-lives due to depletion of sulfur donors necessary for detoxification.

Case Studies

Recent studies have highlighted the relevance of this compound in forensic toxicology and acute poisoning scenarios:

- Forensic Toxicology : A study demonstrated the application of advanced analytical techniques for detecting cyanide levels in postmortem samples. The research emphasized the importance of identifying metabolites like ATCA as biomarkers for assessing cyanide exposure in forensic investigations .

- Acute Cyanide Intoxication : In cases where individuals were exposed to high levels of cyanide, elevated blood levels of ATCA were observed, indicating that monitoring this metabolite could enhance diagnostic accuracy in acute poisoning cases .

Research Findings

Several studies have explored the biological implications and potential therapeutic applications of this compound:

- Detection Methods : Innovative biosensors have been developed for the sensitive detection of ATCA, facilitating early diagnosis and treatment in cases of suspected cyanide poisoning. These sensors utilize aptamer technology for high specificity and sensitivity .

- Cyanide Metabolism Studies : Research has focused on understanding the metabolic pathways involved in cyanide detoxification, revealing that variations exist among different species and that chronic exposure alters metabolic efficiency .

Summary Table: Key Findings on Biological Activity

Propiedades

IUPAC Name |

2-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519454 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-41-4 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.